2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethanone
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Overview
Description
2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a pyrimidine ring substituted with a sulfanyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps One common route starts with the preparation of the pyrimidine core, which can be achieved through the cyclization of appropriate precursors under basic conditionsThe final step involves the attachment of the morpholine ring, which can be done through amide bond formation or other coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the morpholine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfanyl group may form covalent bonds with thiol groups in enzymes, leading to enzyme inhibition. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
6-[(morpholin-4-yl)methyl]-2-(propan-2-yl)pyrimidin-4-ol: Similar structure but with a hydroxyl group instead of a sulfanyl group.
2-(pyridin-2-yl)pyrimidine derivatives: Similar pyrimidine core but different substituents, leading to varied biological activities
Uniqueness
2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is unique due to its combination of a sulfanyl group and a morpholine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21N3O2S |
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Molecular Weight |
295.40 g/mol |
IUPAC Name |
2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C14H21N3O2S/c1-10(2)14-15-11(3)8-12(16-14)20-9-13(18)17-4-6-19-7-5-17/h8,10H,4-7,9H2,1-3H3 |
InChI Key |
JWBPPTHDNGMIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)SCC(=O)N2CCOCC2 |
Origin of Product |
United States |
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